An In-depth Technical Guide to 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Despite its potential as a versatile building block for drug discovery, detailed information on this specific molecule remains sparse in readily available literature. This document aims to fill that gap by presenting its fundamental molecular and physicochemical properties, a plausible synthetic pathway, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, we explore the prospective applications of this compound in the development of novel therapeutic agents, drawing on the well-established pharmacological importance of the pyrazole scaffold and the reactive nature of the chloromethyl group. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities for various therapeutic targets.
Introduction: The Prominence of Pyrazoles in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds across a wide range of therapeutic areas.[2][3] The United States Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011, highlighting the clinical significance of this heterocyclic system.[1]
The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. This has led to the development of pyrazole-based drugs with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[4][5]
The subject of this guide, 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole, incorporates several key features that make it a compound of high interest. The isopropyl group at the 3-position and the methyl group at the 1-position contribute to its lipophilicity and can influence its binding affinity to target proteins. Crucially, the chloromethyl group at the 5-position is a reactive handle, a chemically versatile site that can be readily modified to introduce a wide array of other functional groups. This "latent reactivity" makes it an ideal precursor for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Molecular and Physicochemical Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its synthesis, purification, and application in any research endeavor. The following section details the molecular formula, molecular weight, and other key physicochemical characteristics of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole.
Molecular Formula and Molecular Weight
Based on its chemical structure, the molecular formula of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole has been determined to be C₉H₁₅ClN₂ .
The constituent atomic weights are as follows:
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Carbon (C): 12.011 u
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Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
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Nitrogen (N): 14.007 u
The calculated molecular weight is 186.68 g/mol .
Structural Representation
Figure 2: Proposed synthetic workflow for 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole.
Proposed Synthetic Protocol
Step 1: Synthesis of the Precursor Alcohol (not detailed)
The synthesis of the starting material, (3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol, can be achieved through various established methods for pyrazole synthesis, typically involving the cyclocondensation of a β-dicarbonyl compound with methylhydrazine, followed by functional group manipulation to introduce the hydroxymethyl group.
Step 2: Chlorination of (3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol
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To a solution of (3-isopropyl-1-methyl-1H-pyrazol-5-yl)methanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) or a Vilsmeier-Haack type reagent generated from phosphoryl trichloride (POCl₃) and N,N-dimethylformamide (DMF) (1.1-1.5 equivalents) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice or a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole.
Mechanistic Rationale
The chlorination of the primary alcohol is a well-established transformation. When using thionyl chloride, the reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. The use of a base like pyridine can be employed to neutralize the generated HCl.
In the case of the Vilsmeier-Haack reagent (generated from POCl₃ and DMF), a highly electrophilic chloroiminium ion is formed, which activates the hydroxyl group of the alcohol, facilitating its substitution by a chloride ion. This method is particularly effective for the chlorination of alcohols that might be sensitive to the acidic conditions generated when using thionyl chloride alone.
Spectroscopic Characterization
Unambiguous structural elucidation is paramount in chemical synthesis. While experimental spectra for 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole are not publicly available, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra based on the known spectroscopic data of closely related pyrazole derivatives and the fundamental principles of these analytical techniques. [6][7][8]
Predicted ¹H and ¹³C NMR Spectra
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. The predicted chemical shifts for 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole are presented below.
¹H NMR (predicted, in CDCl₃, 400 MHz):
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δ ~ 6.1 ppm (s, 1H): This singlet corresponds to the proton at the 4-position of the pyrazole ring.
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δ ~ 4.6 ppm (s, 2H): The singlet for the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom causes a significant downfield shift.
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δ ~ 3.8 ppm (s, 3H): The singlet for the three protons of the N-methyl (N-CH₃) group.
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δ ~ 3.0 ppm (septet, 1H): The septet for the methine proton of the isopropyl group (-CH(CH₃)₂).
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δ ~ 1.2 ppm (d, 6H): The doublet for the six equivalent protons of the two methyl groups of the isopropyl moiety.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
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δ ~ 155 ppm: Quaternary carbon at the 3-position of the pyrazole ring (attached to the isopropyl group).
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δ ~ 140 ppm: Quaternary carbon at the 5-position of the pyrazole ring (attached to the chloromethyl group).
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δ ~ 105 ppm: Methine carbon at the 4-position of the pyrazole ring.
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δ ~ 40 ppm: Carbon of the chloromethyl (-CH₂Cl) group.
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δ ~ 35 ppm: Carbon of the N-methyl (N-CH₃) group.
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δ ~ 28 ppm: Methine carbon of the isopropyl group (-CH(CH₃)₂).
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δ ~ 22 ppm: Carbon of the two equivalent methyl groups of the isopropyl moiety.
Mass Spectrometry (MS) Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 186 and 188 with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom.
Predicted Key Fragmentation Pathways:
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Loss of a chlorine radical: [M - Cl]⁺ at m/z 151.
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Loss of a methyl radical: [M - CH₃]⁺ at m/z 171.
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Loss of an isopropyl radical: [M - C₃H₇]⁺ at m/z 143.
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Cleavage of the chloromethyl group: A prominent peak corresponding to the pyrazole cation [M - CH₂Cl]⁺ at m/z 137.
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Ring fragmentation: Cleavage of the N-N bond, a common fragmentation pathway for pyrazoles, can lead to various smaller charged fragments. [9]
Figure 3: Predicted major fragmentation pathways in the mass spectrum of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 3100-3150 | C-H stretch | Aromatic (pyrazole ring) |
| ~ 2850-3000 | C-H stretch | Aliphatic (isopropyl and methyl groups) |
| ~ 1500-1600 | C=N and C=C stretch | Pyrazole ring |
| ~ 1450-1470 | C-H bend | Aliphatic |
| ~ 1370-1390 | C-H bend | Isopropyl (characteristic doublet) |
| ~ 650-800 | C-Cl stretch | Chloromethyl group |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The chloromethyl group is a key reactive site that allows for the introduction of a wide variety of nucleophiles, leading to the creation of diverse molecular libraries. [10]
The Chloromethyl Group as a Reactive Handle
The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functionalities, including:
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Amines: Reaction with primary or secondary amines can lead to the formation of aminomethyl pyrazole derivatives, which are common motifs in bioactive molecules.
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Thiols: Thiolates can displace the chloride to form thioethers, which can modulate the physicochemical properties of the molecule.
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Alcohols and Phenols: Alkoxides and phenoxides can react to form ethers, providing another avenue for structural diversification.
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Cyanide: The introduction of a nitrile group opens up further synthetic possibilities, as nitriles can be hydrolyzed to carboxylic acids or reduced to amines.
These transformations enable the rapid generation of a multitude of analogues from a single, readily accessible precursor, which is a highly desirable strategy in modern drug discovery.
Potential Therapeutic Targets
Given the broad spectrum of biological activities associated with the pyrazole scaffold, derivatives of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole could be investigated for a variety of therapeutic applications, including but not limited to:
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Anticancer Agents: Many pyrazole derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of kinases, tubulin polymerization, or topoisomerases. [4]* Anti-inflammatory Drugs: The pyrazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.
-
Antimicrobial Agents: Pyrazole derivatives have been reported to possess significant antibacterial and antifungal properties. [11]* Central Nervous System (CNS) Disorders: The pyrazole scaffold is also found in drugs targeting CNS disorders, including anxiolytics and antipsychotics.
The exploration of the biological activity of derivatives of 5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole represents a promising avenue for the discovery of novel therapeutic agents.
Conclusion
5-(chloromethyl)-3-isopropyl-1-methyl-1H-pyrazole is a strategically designed heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its molecular and physicochemical properties, a plausible synthetic route, and a detailed prediction of its spectroscopic characteristics. The presence of a reactive chloromethyl group on a pharmacologically relevant pyrazole scaffold makes this molecule an attractive starting point for the synthesis of diverse libraries of novel compounds for drug discovery. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the synthetic utility and biological potential of this promising compound.
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